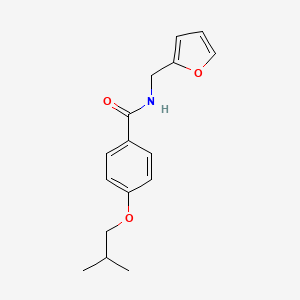
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in pain sensation and are found in sensory neurons. A-317491 has been studied extensively for its potential use as a pain medication, and its mechanism of action and physiological effects have been well-documented.
Mécanisme D'action
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by blocking the P2X3 and P2X2/3 receptors, which are involved in pain sensation. These receptors are found in sensory neurons and are activated by ATP. When activated, they send signals to the brain that are interpreted as pain. By blocking these receptors, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide reduces the amount of pain signals that are sent to the brain.
Biochemical and Physiological Effects:
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the release of neurotransmitters that are involved in pain sensation, such as substance P and calcitonin gene-related peptide (CGRP). It also reduces the activity of nociceptors, which are sensory neurons that respond to painful stimuli. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a long duration of action, which makes it a promising candidate for use as a pain medication.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the P2X3 and P2X2/3 receptors, which reduces the risk of off-target effects. It also has a long duration of action, which makes it a useful tool for studying pain pathways. However, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in some experiments. It also has a relatively low potency, which may limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and water-soluble analogs of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. Another area of interest is the study of the effects of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide on other pain pathways, such as those involved in migraine and cancer pain. Additionally, the use of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in combination with other pain medications is an area of active research.
Méthodes De Synthèse
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 4-piperidinecarboxylic acid with isobutylamine to form N-isobutyl-4-piperidinecarboxamide. This compound is then reacted with phenylsulfonyl chloride to form N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to be effective in reducing coughing in animal models.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKXVAZEUNVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)

![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)